molecular formula C21H16FNO2 B13814611 Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester

Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester

Cat. No.: B13814611
M. Wt: 333.4 g/mol
InChI Key: VBHKSOZRYAEVJB-UHFFFAOYSA-N
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Description

Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester typically involves the reaction of 2-fluoroaniline with fluorenylmethanol in the presence of a suitable carbamoylating agent. One common method is the use of phosgene or its derivatives, such as triphosgene, under controlled conditions to form the carbamate linkage . The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Carbamicacid,(2-chlorophenyl)-,9H-fluoren-9-ylmethylester
  • Carbamicacid,(2-bromophenyl)-,9H-fluoren-9-ylmethylester
  • Carbamicacid,(2-methylphenyl)-,9H-fluoren-9-ylmethylester

Uniqueness

Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C21H16FNO2/c22-19-11-5-6-12-20(19)23-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2,(H,23,24)

InChI Key

VBHKSOZRYAEVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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